molecular formula C10H6INO2 B179737 1-Iodo-2-nitronaphthalene CAS No. 102154-23-4

1-Iodo-2-nitronaphthalene

Cat. No. B179737
M. Wt: 299.06 g/mol
InChI Key: GXKBAYRYIIXJGJ-UHFFFAOYSA-N
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Description

1-Iodo-2-nitronaphthalene is a chemical compound with the molecular formula C10H6INO2 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of 1-Nitronaphthalene, a related compound, involves the nitration of naphthalene, which is a typical aromatic electrophilic substitution reaction . A simple and effective method of nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane has been reported .


Molecular Structure Analysis

The molecular structure of 1-Iodo-2-nitronaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon, substituted with an iodine atom and a nitro group .


Chemical Reactions Analysis

The nitration of naphthalene is a common type of electrophilic substitution . In the presence of 1-Nitronaphthalene and NO2 under irradiation, excited 1-Nitronaphthalene would react with NO2 to yield two dinitronaphthalene isomers .

Scientific Research Applications

  • Photochemistry in Atmospheric Waters : Brigante et al. (2010) explored the photochemistry of 1-nitronaphthalene, focusing on photosensitized reactions in aqueous solutions in the presence of oxygen and halides. Their research provides insights into the formation of dihalogen radical anions and the potential of 1-nitronaphthalene as a source of various radical species in atmospheric waters (Brigante, Charbouillot, Vione, & Mailhot, 2010).

  • Battery Depolarizer : Thirunakaran et al. (1996) investigated 1-nitronaphthalene as a cathode material in magnesium reserve batteries. The study focused on optimizing the conductivity of the non-conducting organic compound and its performance as a cathode active material (Thirunakaran, Vasudevan, Sivashanmugam, Kumar, & Muniyandi, 1996).

  • Modeling Atmospheric Chemistry : Feilberg et al. (1999) implemented a nitronaphthalene kinetics mechanism in the Carbon Bond-4 photochemical smog model. This helped simulate the formation, decay, and partitioning of nitronaphthalenes in the atmosphere, offering insights into atmospheric chemistry (Feilberg, Kamens, Strommen, & Nielsen, 1999).

  • Electronic Spectra and Energy Transfer : Mikula et al. (1972) determined the electronic states of 1-nitronaphthalene using laser photolysis and other techniques, contributing to the understanding of intramolecular energy transfer in this compound (Mikula, Anderson, Harris, & Stuebing, 1972).

  • Toxicity Studies : Sauer et al. (1997) conducted an ultrastructural evaluation of acute 1-nitronaphthalene-induced hepatic and pulmonary toxicity in rats. This study provides critical data on the toxicological impact of 1-nitronaphthalene (Sauer, Eversole, Lehmann, Johnson, & Beuving, 1997).

  • Photochemistry and Partitioning in the Atmosphere : Another study by Feilberg et al. (1999) used an outdoor smog chamber to investigate the photochemistry and partitioning of nitronaphthalenes, including 1-nitronaphthalene, in the atmosphere (Feilberg, Kamens, Strommen, & Nielsen, 1999).

Safety And Hazards

1-Nitronaphthalene, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity, particularly the respiratory system .

properties

IUPAC Name

1-iodo-2-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKBAYRYIIXJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304875
Record name 1-iodo-2-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-nitronaphthalene

CAS RN

102154-23-4
Record name 1-Iodo-2-nitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102154-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-iodo-2-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WM Cumming, G Howie - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… of 1-iodo-2-nitronaphthalene were fused at 120-130" and the copper powder was added in small quantities during 1 hour. After extraction and recrystallisation, 4 g. of dinitrodinaphthyl …
Number of citations: 0 pubs.rsc.org
HH Hodgson, RL Elliott - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… though a little 1-iodo-2-nitronaphthalene was detected ; the production and preservation of both the previous compounds in such drastic reactions testify to the strength of the bond …
Number of citations: 0 pubs.rsc.org
RSW Braithwaite, PF Holt - Journal of the Chemical Society (Resumed …, 1959 - pubs.rsc.org
… Activated copper bronze (3 g.) was added in small portions to the heated (150-160") 4-bromo1-iodo-2-nitronaphthalene 23 (2 g.) during 40 min. The cooled mass was repeatedly …
Number of citations: 11 pubs.rsc.org
ER Ward, BD Pearson - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… by obtaining it by catalytic reduction of 1’,2-dinitro-l,2’-diaphthyl, the latter being isolated in 40% yield from a crossed Ullmann reaction between 2-iodo-l- and 1-iodo-2-nitronaphthalene (…
Number of citations: 0 pubs.rsc.org
JF Corbett, PF Holt - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… constant stirring, in 2 hr., to a molten mixture of 1-iodo-2-nitronaphthalene (3 g.) and o-iodonitrobenzene (3 g.) at 165". The temperature was then raised to 200" and heating continued …
Number of citations: 9 pubs.rsc.org
T Takamura-Enya, S Enomoto… - The Journal of Organic …, 2006 - ACS Publications
… Ortho-substituted iodonitroarenes containing 3-iodo-4-nitrobiphenyl 9d and 1-iodo-2-nitronaphthalene 9e could couple within 4 h at 90 C at a good yield. O-Acetylamide iodobenzene 9f …
Number of citations: 29 pubs.acs.org
RH Altiparmakian - 1965 - search.proquest.com
… hydride or zinc and potassium hydroxide, of 1-nitro-2-o-nitrophenylnaphthalene (XXXVII), prepared in low yield by a mixed Ullmann reaction between 1-iodo-2- nitronaphthalene and o-…
Number of citations: 0 search.proquest.com

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